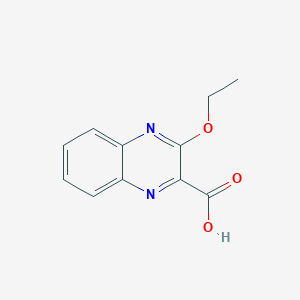

3-Ethoxyquinoxaline-2-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethoxyquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10-9(11(14)15)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBLBCLYWNCQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628903 | |

| Record name | 3-Ethoxyquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159782-18-0 | |

| Record name | 3-Ethoxyquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activity Investigations of 3 Ethoxyquinoxaline 2 Carboxylic Acid and Its Analogues

Structure-Activity Relationship (SAR) Studies of Quinoxaline (B1680401) Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoxaline carboxylic acid derivatives, SAR investigations have provided crucial insights into optimizing their efficacy as antimicrobial and antineoplastic agents.

The biological activity of quinoxaline carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoxaline core and the carboxylic acid moiety.

For antimycobacterial activity , the substituent at the C2 position is critical. A comparative study of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives revealed that an ethoxycarbonyl group at this position resulted in the most potent activity against various mycobacterial strains. mdpi.com Replacing this ester group with a carboxamide group, despite similar electronic properties, led to a decrease in antitubercular effectiveness. mdpi.com Another study identified an ester of quinoxaline-2-carboxylic acid that functions as a prodrug with significant in vitro activity against Mycobacterium tuberculosis H37Ra. nih.gov The introduction of two N-oxide fragments into the quinoxaline structure is a known strategy to enhance biological properties, including antibacterial activity. mdpi.comcapes.gov.br

In the context of antineoplastic activity , SAR studies have identified several key structural features. For a series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, substitutions on the N1 position were explored. Derivatives with a 3,4,5-trimethoxyphenyl group showed potent antiproliferative activity against several cancer cell lines, including HeLa, SMMC-7721, and K562. nih.gov In another series of quinoxaline-2-carboxylic acid derivatives designed as Pim-1 kinase inhibitors, the lead compound featured an unsubstituted quinoxaline ring, suggesting that substitutions were not always necessary for high potency. nih.gov However, for other quinoxaline derivatives, the presence of electron-releasing groups like -OCH3 was found to be more favorable for activity than electron-withdrawing groups such as -Cl. mdpi.com Conversely, for a different series, an isopropyl group at the R2 position increased activity, while electron-releasing groups containing oxygen (OCH3, OC2H5) decreased it. mdpi.com

The table below summarizes the impact of various substitutions on the biological efficacy of quinoxaline carboxylic acid derivatives based on several studies.

| Scaffold | Substitution Position | Substituent | Effect on Biological Activity | Activity Type | Reference |

| Quinoxaline-2-carboxylic acid 1,4-dioxide | 2 | Ethoxycarbonyl (-COOEt) | Potent activity | Antimycobacterial | mdpi.com |

| Quinoxaline-2-carboxylic acid 1,4-dioxide | 2 | Carboxamide (-CONH2) | Decreased activity | Antimycobacterial | mdpi.com |

| 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid | 1 | 3,4,5-trimethoxyphenyl | Potent activity | Antiproliferative | nih.gov |

| Quinoxaline | General | -OCH3 (electron-releasing) | Increased activity | Anticancer | mdpi.com |

| Quinoxaline | General | -Cl (electron-withdrawing) | Decreased activity | Anticancer | mdpi.com |

| Quinoxaline | R2 | Isopropyl (-CH(CH3)2) | Increased activity | Anticancer | mdpi.com |

The three-dimensional arrangement of a molecule (its conformation) and how it interacts with its biological target are critical determinants of its activity. Docking studies, a form of computational conformational analysis, have been instrumental in understanding the binding modes of quinoxaline derivatives. For instance, docking studies of anticonvulsant quinoxaline derivatives revealed that their basic backbone shares a common pattern of interaction with the native co-crystallized ligand ZK200775 in the AMPA receptor binding pocket. Key interacting residues include Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, and others, which constitute the binding pocket. researchgate.net This highlights how the specific conformation of the quinoxaline derivatives allows them to fit within the receptor's binding site, leading to their biological effect. researchgate.net

Pharmacological Profiling and Target Identification

Identifying the specific molecular targets of pharmacologically active compounds is a crucial step in drug discovery. For quinoxaline carboxylic acid derivatives, several biological targets have been identified, underpinning their therapeutic potential.

Research has shown that these compounds can bind to various targets, making the quinoxaline ring a privileged structure. nih.gov A series of quinoxaline-2-carboxylic acid derivatives were identified as potent inhibitors of the human Pim-1 kinase, a target for anticancer therapies. nih.gov In another study, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were found to inhibit tubulin polymerization, a validated target for antineoplastic agents. nih.gov While not quinoxalines, structurally related quinoline-4-carboxylic acids have been shown to inhibit dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis, highlighting a potential target for this class of compounds. nih.gov More recent in silico studies have pointed to Leishmania major N-myristoyltransferase (LmNMT) as a promising target for the antiprotozoal activity of related 2-aryl-quinoline-4-carboxylic acid derivatives. researchgate.net

Quinoxaline derivatives, particularly the 1,4-di-N-oxide variants, are well-documented for their broad-spectrum antimicrobial properties. nih.govsapub.org

Antibacterial and Antifungal: Quinoxaline derivatives have shown efficacy against various pathogenic bacteria and fungi. rsc.org Quinoxaline 1,4-di-N-oxides (QdNOs) are potent against both Gram-positive and Gram-negative bacteria, with particular effectiveness against anaerobes like Clostridium perfringens and Brachyspira hyodysenteriae. nih.gov Some novel quinoxaline derivatives have demonstrated significant activity against plant pathogenic bacteria and fungi, with some compounds showing efficacy superior to the commercial fungicide azoxystrobin (B1666510) against Rhizoctonia solani. rsc.org

Antimycobacterial: The quest for new treatments for tuberculosis, especially multidrug-resistant strains, has driven significant research into quinoxaline derivatives. mdpi.comnih.gov Several derivatives of quinoxaline-2-carboxylic acid and its 1,4-di-N-oxide form have been synthesized and evaluated as anti-Mycobacterium tuberculosis agents. nih.govcapes.gov.br One study highlighted a 3-methylquinoxaline 1,4-dioxide with an ethoxycarbonyl group at position 2 (Compound 4) that showed high antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis. mdpi.com

Antiprotozoal: The pharmacological profile of quinoxaline derivatives extends to antiprotozoal activity. New amide derivatives of quinoxaline 1,4-di-N-oxide have been reported to possess both leishmanicidal and antiplasmodial activities. mdpi.com A recent study described a new class of quinoxaline di-N-oxides containing an amino acid side chain that exhibited dual antitubercular and antileishmanial activity, with promising IC50 values against Leishmania species. mdpi.com

The table below presents the antimicrobial activity of selected quinoxaline derivatives.

| Compound/Derivative Class | Organism | Activity (MIC/IC50) | Reference |

| 3-Methyl-2-ethoxycarbonyl-quinoxaline 1,4-dioxide (Cpd 4) | Mycobacterium tuberculosis | MIC: 1.25 µg/mL | mdpi.com |

| 3-Methyl-2-ethoxycarbonyl-quinoxaline 1,4-dioxide (Cpd 4) | Mycobacterium smegmatis | MIC: 4 µg/mL | mdpi.com |

| Quinoxaline 1,4-di-N-oxides (CYA & OLA) | Clostridium perfringens | MIC: 1 µg/mL | nih.gov |

| Quinoxaline derivative (5j) | Rhizoctonia solani (fungus) | EC50: 8.54 µg/mL | rsc.org |

| Quinoxaline di-N-oxides with amino acid side chain | Leishmania infantum (amastigotes) | IC50: 4.28 - 49.95 µM | mdpi.com |

The antimycobacterial effect of quinoxaline 1,4-dioxides (QdNOs) is linked to their ability to act as bioreductive drugs and DNA-damaging agents. mdpi.com Under hypoxic conditions, such as those found within tuberculous granulomas, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS) and other radicals. nih.govnih.gov This process results in oxidative damage to critical macromolecules, including DNA. nih.gov

Studies on spontaneous drug-resistant M. smegmatis mutants selected against a quinoxaline-2-carboxylic acid 1,4-dioxide derivative revealed a high number of single-nucleotide polymorphisms across the genome. This high mutagenic potential is indicative of a DNA-damaging mechanism. mdpi.com One proposed mechanism is the direct introduction of single- and double-stranded DNA breaks. mdpi.com Whole-genome sequencing of resistant mutants identified mutations in genes involved in pyruvate (B1213749) metabolism (e.g., MSMEG_4646, encoding a pyruvate synthase subunit), suggesting that the activation of the compound might be linked to specific metabolic pathways within the mycobacteria. mdpi.com

The quinoxaline scaffold is a common feature in many compounds with potent antineoplastic and antiproliferative activities. nih.govnih.govsapub.org

A series of quinoxaline-2-carboxylic acid derivatives were developed as inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers. The lead compound demonstrated a potent inhibitory concentration (IC50) of 74 nM against Pim-1 and showed antitumor activity in the micromolar range against the human chronic myeloid leukemia cell line KU812. nih.gov

Another class of compounds, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, were synthesized and found to be potent inhibitors of tubulin polymerization. The most active compound, 13d, exhibited significant antiproliferative activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cell lines with IC50 values of 0.126 µM, 0.071 µM, and 0.164 µM, respectively. nih.gov This compound was shown to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov

Furthermore, newly designed 2-oxo-3-phenylquinoxaline derivatives have shown significant antiproliferative effects against colorectal cancer (HCT-116) cells. Two compounds, 2a and 7j, reduced cell viability with IC50 values of 28.85 µg/mL and 26.75 µg/mL, respectively. nih.govrsc.org Treatment with compound 7j led to observable nuclear disintegration and chromatin fragmentation, confirming apoptosis as the mode of cell death. nih.govrsc.org

The table below summarizes the antiproliferative activity of selected quinoxaline derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Mechanism/Target | Reference |

| Quinoxaline-2-carboxylic acid derivative (Cpd 1) | KU812 (Leukemia) | Micromolar range | Pim-1 Kinase Inhibitor | nih.gov |

| 3-Oxo-quinoxaline derivative (13d) | HeLa (Cervical) | 0.126 µM | Tubulin Polymerization Inhibitor | nih.gov |

| 3-Oxo-quinoxaline derivative (13d) | SMMC-7721 (Hepatoma) | 0.071 µM | Tubulin Polymerization Inhibitor | nih.gov |

| 3-Oxo-quinoxaline derivative (13d) | K562 (Leukemia) | 0.164 µM | Tubulin Polymerization Inhibitor | nih.gov |

| 2-Oxo-3-phenylquinoxaline derivative (7j) | HCT-116 (Colorectal) | 26.75 µg/mL | Induces Apoptosis | nih.govrsc.org |

Neuropharmacological Activities (e.g., Antidepressant, Anxiolytic)

Derivatives of 3-ethoxyquinoxaline-2-carboxylic acid have shown notable potential in the management of neuropsychiatric disorders, including depression and anxiety. nih.gov Research has focused on synthesizing and evaluating analogues to identify compounds with favorable neuropharmacological profiles.

One such analogue, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, has been extensively studied for its antidepressant-like effects. nih.gov In preclinical models, this compound significantly reduced immobility time in both the forced swim test and tail suspension test in mice, which are standard behavioral assays for screening antidepressant potential. nih.govnih.gov These effects were observed without altering baseline locomotor activity, suggesting a specific antidepressant-like action. nih.gov

Furthermore, studies have explored the anxiolytic-like potential of these compounds. For instance, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide was found to attenuate behavioral abnormalities in a traumatic brain injury model in rats, a condition often associated with anxiety and depression. nih.gov Chronic treatment with the compound improved behaviors in the modified open field test, elevated plus maze, and marble burying test, all of which are indicative of anxiolytic activity. nih.gov

The neurochemical basis for these effects has also been investigated. In the traumatic brain injury model, chronic administration of N-n-propyl-3-ethoxyquinoxaline-2-carboxamide led to increased levels of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506), as well as brain-derived neurotrophic factor (BDNF), in the brains of rats. nih.gov These neurochemical changes are consistent with the mechanisms of action of established antidepressant and anxiolytic medications.

5-HT3 Receptor Antagonism and Related Mechanisms

A key mechanism underlying the neuropharmacological effects of this compound analogues is their antagonism of the 5-HT3 receptor. nih.govsigmaaldrich.com The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to neuronal depolarization. wikipedia.org Antagonism of this receptor is a validated strategy for managing certain conditions, and it is believed to contribute to the antidepressant and anxiolytic effects of various compounds. nih.gov

N-n-propyl-3-ethoxyquinoxaline-2-carboxamide was identified as a potent 5-HT3 receptor antagonist, with a pA2 value of 7.6, which is a measure of its antagonist potency. nih.gov This value was found to be greater than that of the standard 5-HT3 receptor antagonist, ondansetron (B39145) (pA2 of 6.9). nih.gov The antagonism was demonstrated in isolated guinea-pig ileum preparations against the 5-HT3 agonist 2-methyl-5-hydroxytryptamine. nih.govmedchemexpress.com

The antagonism of 5-HT3 receptors is thought to contribute to antidepressant effects by modulating serotonergic transmission. By blocking postsynaptic 5-HT3 receptors, more serotonin may be available to interact with other postsynaptic receptors, such as 5-HT1A and 5-HT2A/2C, which are implicated in the therapeutic actions of antidepressants. nih.gov This hypothesis is supported by findings that N-n-propyl-3-ethoxyquinoxaline-2-carboxamide potentiated the effects of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380) in the forced swim test. nih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Antiviral)

Beyond their neuropharmacological properties, quinoxaline derivatives have been investigated for a range of other biological activities. While specific studies on the anti-inflammatory and antiviral activities of this compound itself are not extensively detailed in the provided context, the broader class of quinoxaline-2-carboxylic acid derivatives has shown promise in these areas.

For instance, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated as antimycobacterial agents. nih.govnih.gov One compound in this series demonstrated high activity against Mycobacterium tuberculosis with low toxicity in mice. nih.gov The mechanism of action for these compounds is believed to involve DNA damage. nih.gov

In the context of anti-inflammatory action, other carboxylic acid-containing compounds, such as anthraquinone-2-carboxylic acid, have demonstrated potent in vivo anti-inflammatory and antinociceptive activities. nih.gov This compound was shown to suppress the expression of inflammatory genes like cyclooxygenase-2 (COX-2) and inhibit the activation of NF-κB and AP-1 pathways. nih.gov While not a direct analogue, this highlights the potential of the carboxylic acid moiety within aromatic structures to confer anti-inflammatory properties.

Similarly, anthraquinone-2-carboxylic acid has also been identified as a potential antiviral candidate against influenza viruses, demonstrating activity both in vitro and in vivo. nih.gov Its mechanism appears to involve the mitigation of lung injury and cytokine dysregulation. nih.gov

Molecular Docking and Computational Studies in Drug Design

Computational methods, particularly molecular docking, play a crucial role in the design and development of novel therapeutic agents based on the quinoxaline scaffold. These techniques provide insights into how these molecules might interact with their biological targets at a molecular level.

Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking studies are employed to predict the binding orientation and affinity of a ligand to its target protein. plos.org This information is vital for understanding the structure-activity relationships of a series of compounds and for designing more potent and selective inhibitors.

For quinoxaline derivatives targeting specific enzymes or receptors, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org For example, in the design of inhibitors for protein kinase CK2, docking studies of 3-quinoline carboxylic acid derivatives helped to identify crucial binding modes. nih.gov

The process typically involves using the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). nih.gov The ligands are then computationally "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity. nih.gov The results of these studies can guide the synthesis of new analogues with improved binding characteristics.

In Silico ADME/Tox Predictions and Optimization Strategies

In addition to predicting binding affinity, computational tools are widely used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. nih.gov This in silico profiling helps to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

Various software platforms can predict a range of physicochemical and pharmacokinetic properties, such as solubility, permeability, metabolic stability, and potential for toxicity. udhtu.edu.uamdpi.com For example, predictions can be made for properties like human intestinal absorption, blood-brain barrier penetration, and potential for causing drug-induced liver injury (DILI) or mutagenicity (AMES test). udhtu.edu.uaresearchgate.net

These predictions are valuable for optimizing lead compounds. If a compound is predicted to have poor oral absorption or high toxicity, medicinal chemists can use this information to guide structural modifications aimed at improving its ADME/Tox profile while maintaining or enhancing its desired biological activity. nih.gov

Carboxylic Acid Bioisosterism in Quinoxaline Medicinal Chemistry

The carboxylic acid group is a common functional group in many biologically active molecules, often playing a key role in binding to the target protein. nih.gov However, its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism, or toxicity issues. researchgate.netsemanticscholar.org

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to address these challenges. nih.gov In the context of quinoxaline medicinal chemistry, replacing the carboxylic acid moiety with a suitable bioisostere can lead to compounds with improved drug-like properties.

Common bioisosteres for the carboxylic acid group include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.govsemanticscholar.org For instance, the tetrazole group is often used as a non-classical bioisostere of the carboxylic acid. researchgate.netsemanticscholar.org While structurally different, it can mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid, potentially leading to similar or even improved biological activity and better pharmacokinetic characteristics. semanticscholar.orgchemrxiv.org The selection of an appropriate bioisostere is context-dependent and requires careful consideration of the specific target and desired properties of the final compound. nih.gov

Strategies for Modulating Pharmacokinetic and Pharmacodynamic Properties

The modulation of pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (the effect of the drug on the body) properties is a critical aspect of medicinal chemistry. For the this compound scaffold and its analogues, various strategies are employed to optimize their therapeutic potential. These strategies primarily involve chemical modifications to the core structure to enhance desirable properties such as target affinity, selectivity, metabolic stability, and bioavailability.

Pharmacodynamic Modulation Strategies:

The primary approach to modulating the pharmacodynamic profile of this compound analogues is through structural modifications that influence their interaction with biological targets. Key strategies include:

Substitution on the Quinoxaline Ring: Introducing various substituents on the benzene (B151609) ring of the quinoxaline core is a common strategy to alter the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity for the target protein. For instance, in the development of Pim-1/2 kinase inhibitors, the introduction of a chlorine atom at the 6-position of the quinoxaline-2-carboxylic acid scaffold was found to be a key determinant of activity. nih.gov Docking studies have shown that the carboxylate function at the 2-position of the quinoxaline scaffold can form a crucial salt bridge with key amino acid residues, such as Lys67 in the ATP pocket of Pim-1 kinase. nih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid group at the C2 position is often essential for biological activity, frequently acting as a key hydrogen bond donor or acceptor, or forming salt bridges with the target protein. nih.govnih.gov However, its acidic nature can sometimes limit cell permeability and oral bioavailability. To address this, a common strategy is the formation of ester or amide prodrugs. For example, an ester of quinoxaline-2-carboxylic acid has been identified as a prodrug with potent in vitro antitubercular activity. mdpi.com It is proposed that the ester is hydrolyzed in vivo to release the active carboxylic acid. mdpi.com

Alteration of the C3-Substituent: The ethoxy group at the C3 position can be replaced with other alkoxy groups or different functionalities to fine-tune the compound's properties. While direct studies on a wide range of C3-alkoxy variations for this compound are limited in the provided context, the general principles of medicinal chemistry suggest that varying the size and lipophilicity of this group can impact target binding and selectivity.

Pharmacokinetic Modulation Strategies:

Improving the ADME profile of this compound analogues is crucial for their development as therapeutic agents. Key strategies include:

Introduction of Polar Groups: The strategic introduction of polar groups can improve aqueous solubility and potentially reduce metabolic susceptibility. However, a balance must be struck, as excessive polarity can hinder cell membrane permeability.

Prodrug Approach: As mentioned earlier, converting the carboxylic acid to an ester or an amide is a well-established prodrug strategy to mask the polar carboxylic acid group, thereby enhancing lipophilicity and improving absorption. mdpi.com The prodrug is then ideally cleaved in vivo to release the active parent drug.

Structural Modifications to Block Metabolism: Introducing groups that are less susceptible to metabolic enzymes can enhance the metabolic stability and prolong the half-life of the compound. For example, fluorination of specific positions on the aromatic ring is a common strategy to block sites of oxidative metabolism by cytochrome P450 enzymes.

The following tables summarize the impact of structural modifications on the biological activity of quinoxaline-2-carboxylic acid analogues, providing insights into pharmacodynamic modulation.

Table 1: Structure-Activity Relationship of Quinoxaline-2-Carboxylic Acid Analogues as Pim-1 Kinase Inhibitors nih.gov

| Compound ID | R | IC₅₀ (µM) for Pim-1 |

| 1 | H | 0.074 |

| 5b | 7-Cl | > 10 |

| 5c | 6-Cl | 0.080 |

| 5d | 7-F | > 10 |

| 5e | 6-F | 0.150 |

| This table illustrates how the position and nature of the halogen substituent on the quinoxaline ring influence the inhibitory activity against Pim-1 kinase. |

Table 2: Antimycobacterial Activity of Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives mdpi.com

| Compound ID | R | MIC (µg/mL) against M. tuberculosis |

| 4 | 6-(piperazin-1-yl) | 1.25 |

| 7 | 7-(piperazin-1-yl) | - |

| This table highlights the potent antimycobacterial activity of a specific substituted quinoxaline-2-carboxylic acid 1,4-dioxide derivative. |

Advanced Applications and Future Directions in Research

Development of Quinoxaline-Based Prodrugs

A significant area of exploration is the design of quinoxaline-based prodrugs to enhance the therapeutic efficacy and overcome limitations of existing drugs. Quinoxaline (B1680401) 1,4-dioxides, for example, are a notable class of heterocyclic N-oxides that have garnered considerable interest as scaffolds for drug development. mdpi.com Their biological properties are often linked to their role as prodrugs, which can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors. mdpi.com

These aliphatic and aromatic N-oxides can be reduced by various oxidoreductases present in bacterial and tumor cells, leading to the release of the active cytotoxic agent. mdpi.com This targeted activation mechanism offers a promising strategy to improve drug selectivity and reduce off-target effects. Research has demonstrated that derivatives of quinoxaline-2-carbonitrile 1,4-dioxide exhibit selective cytotoxicity against solid tumor cells under hypoxic conditions. mdpi.com Furthermore, cytotoxic palladium complexes of bioreductive quinoxaline N1,N4-dioxide prodrugs have been developed and investigated for their anticancer potential. mdpi.com

The development of prodrugs extends to combating parasitic diseases as well. A series of quinoxaline 1,4-dioxides have shown activity against Plasmodium falciparum, the parasite responsible for malaria, including strains resistant to conventional drugs like chloroquine. mdpi.com Specifically, 2-carbonitrile derivatives have demonstrated high activity, highlighting the potential of this scaffold in developing new antimalarial agents. mdpi.com

Quinoxaline Derivatives in Materials Science (e.g., Luminescent Materials, Polymers)

The unique electronic and photophysical properties of the quinoxaline core have made it a valuable building block in the field of materials science, particularly for the creation of luminescent materials and advanced polymers.

Quinoxaline derivatives are recognized as important fluorophores. nih.govresearchgate.net Their emission and absorption wavelengths can be fine-tuned by modifying the substituents on the quinoxaline ring system. researchgate.netnih.gov This tunability allows for the design of materials with specific optical properties for various applications. For instance, researchers have synthesized quinoxaline-based molecules that exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. scholaris.ca This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. scholaris.ca The introduction of different substituent groups can enhance the thermal stability and spectral properties of these materials. scholaris.ca

In the realm of polymer science, quinoxaline-based conjugated polymers have emerged as promising materials for organic solar cells (OSCs) and other electronic devices. rsc.orgrsc.orgnih.gov These polymers can be readily modified to optimize their optoelectronic properties. rsc.org The incorporation of quinoxaline units into the polymer backbone can lead to high power conversion efficiencies (PCEs) in polymer solar cells. rsc.orgrsc.org The structural diversity of quinoxalines allows for precise control over the molecular structure, which in turn influences the material's charge transport capabilities. nih.gov Fluorinated quinoxaline-based polymers have also been investigated for their potential in high-density nonvolatile memory devices, demonstrating the versatility of this class of materials. acs.orgacs.org

Below is a table summarizing some key applications of quinoxaline derivatives in materials science:

| Application Area | Specific Use | Key Feature of Quinoxaline Derivative |

| Organic Electronics | Electron-transporting materials in OLEDs, OFETs, and OSCs. nih.gov | Strong electron-accepting ability and tunable energy levels. nih.gov |

| Photovoltaics | p-type conjugated polymers in polymer solar cells (PSCs). rsc.orgrsc.org | Broad absorption spectra and high charge carrier mobility. rsc.orgnih.gov |

| Luminescent Materials | Blue aggregation-induced emission (AIE) molecules for OLEDs. scholaris.ca | Tunable photophysical properties and high thermal stability. scholaris.ca |

| Sensors | Chemosensors based on electrospun fibers containing fluorescent quinoxalines. researchgate.netnih.gov | Fluorescence quenching or spectral shifts in response to specific analytes. researchgate.netnih.gov |

| Memory Devices | Active layer in nonvolatile polymer memory devices. acs.org | Introduction of fluorine atoms enhances storage capabilities. acs.orgacs.org |

| Photopolymerization | Photoinitiators for UV and visible light-induced polymerization. mdpi.com | Efficient generation of reactive species upon light exposure. mdpi.com |

Future Prospects for 3-Ethoxyquinoxaline-2-carboxylic acid in Drug Development

The structural features of this compound, combining a quinoxaline core with a carboxylic acid moiety, position it as a compound with significant potential for future drug development initiatives.

The quinoxaline scaffold is increasingly recognized for its potential to overcome drug resistance, a major challenge in modern medicine. nih.gov The development of novel quinoxaline derivatives is a promising strategy to combat resistant strains of bacteria and cancer cells. nih.gov For instance, certain quinoxaline-1,4-dioxides have shown efficacy against chloroquine-resistant Plasmodium falciparum. mdpi.com

The carboxylic acid group in this compound can be crucial in this context. Carboxylic acid moieties are present in numerous drugs and can interact with biological targets through hydrogen bonding and ionic interactions. nih.gov However, they can also present challenges related to metabolic stability and membrane permeability. nih.govnih.gov Medicinal chemists can leverage this by designing bioisosteres of the carboxylic acid group to improve the pharmacological profile of the molecule. nih.gov

Future research could focus on modifying the this compound structure to target novel therapeutic pathways. For example, quinoxaline derivatives have been investigated as antagonists for the A2B adenosine (B11128) receptor, which is implicated in cancer progression. researchgate.net By designing derivatives that can selectively interact with novel targets, it may be possible to develop therapies for diseases that are currently difficult to treat.

The broad spectrum of biological activities associated with quinoxaline derivatives suggests that this compound and its analogues could have untapped therapeutic potential. nih.gov Quinoxalines have been reported to possess antibacterial, antifungal, anticancer, antitubercular, antimalarial, and antidepressant properties. nih.gov

Future research will likely involve the synthesis and screening of libraries of compounds based on the this compound scaffold to identify new pharmacological activities. For instance, novel quinoxaline-based κ-opioid receptor agonists have been developed for the treatment of neuroinflammation. nih.gov This highlights the potential to discover compounds with novel mechanisms of action for a wide range of diseases.

The incorporation of a sulfonamide group into the quinoxaline framework is another avenue that has yielded compounds with a broad range of biomedical activities, including diuretic, anti-inflammatory, and antitumor actions. mdpi.com By exploring different chemical modifications of this compound, researchers may uncover new lead compounds for drug discovery programs targeting a diverse array of therapeutic areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。